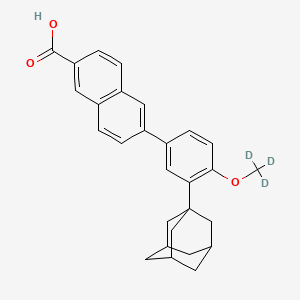
Adapalene-d3
描述
阿达帕林-d3 是阿达帕林的氘代形式,阿达帕林是一种第三代局部维甲酸类药物,主要用于治疗轻度至中度痤疮。 阿达帕林-d3 中的氘原子取代了三个氢原子,这在各种科学研究中可能很有用,特别是在药代动力学和药物代谢中 .
科学研究应用
作用机制
阿达帕林-d3 通过与维甲酸核受体结合发挥作用,特别是维甲酸受体 β 和维甲酸受体 γ。 这种结合调节基因表达,导致诸如减少炎症、减少角质形成细胞增殖和正常化毛囊上皮细胞分化等效应 .
生化分析
Biochemical Properties
Adapalene-d3, like its parent compound Adapalene, binds to retinoic acid nuclear receptors . This interaction plays a crucial role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. The nature of these interactions is primarily regulatory, influencing cellular processes such as proliferation and differentiation .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth and differentiation of sebocytes, the cells that produce sebum .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound binds directly to retinoic acid receptors (RARs). The this compound-RAR complex then forms heterodimers with retinoid X receptors (RXRs), which can bind DNA and modulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound shows a strong native fluorescence at 389/312 nm (λ em /λ ex) in borate buffer (pH 7.0)/ethanol system . This property can be used to track its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. Although extensive information regarding its metabolism in humans is unavailable, it is known to accumulate in the liver and gastrointestinal tract . The metabolism appears to affect the methoxybenzene moiety but remains incompletely characterized .
Subcellular Localization
It is reasonable to speculate that, like Adapalene, it may be localized to the nucleus due to its interaction with nuclear receptors .
准备方法
合成路线和反应条件
阿达帕林-d3 的合成涉及几个步骤:
烷基化: 在酸性催化剂存在下,在惰性溶剂中,对溴苯酚在 1-金刚烷醇苯环的 2 位进行烷基化,生成 2-(1-金刚烷基)-4-溴苯酚。
O-烷基化: 所得的 2-(1-金刚烷基)-4-溴苯酚在氢氧化钾碱存在下,用甲基碘在二甲基甲酰胺中进行 O-烷基化,生成 2-(1-金刚烷基)-4-溴茴香醚。
偶联: 将 2-(1-金刚烷基)-4-溴茴香醚的锌衍生物与甲基-6-溴-2-萘甲酸酯使用镍催化剂偶联。通过用由 2-(1-金刚烷基)-4-溴茴香醚制成的格氏试剂将镁标准取代为锌,制备锌衍生物。
水解: 最后一步涉及在氢氧化钠中对甲基-6-[3-(1-金刚烷基)-4-甲氧基苯基]-2-萘甲酸酯进行碱性水解,然后用酸处理并提取最终产物.
工业生产方法
阿达帕林-d3 的工业生产遵循类似的合成路线,但针对更高的产量和可扩展性进行了优化。 构建阿达帕林-d3 碳骨架的关键步骤是在 3-(1-金刚烷基)-4-甲氧基苯基和 2-甲氧羰基-6-萘基片段之间形成 C-C 键,通常通过 Suzuki-Miyaura 方法的催化偶联实现 .
化学反应分析
反应类型
阿达帕林-d3 经历各种化学反应,包括:
氧化: 阿达帕林-d3 在氧化条件下易于降解。
还原: 虽然不常见,但还原反应也可能发生。
取代: 取代反应,特别是涉及卤素的反应,是可能的。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和其他过氧化物。
还原: 可以使用像氢化铝锂这样的还原剂。
取代: 通常使用溴或氯等卤化剂。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化降解会导致各种副产物的形成,可以使用 RP-HPLC-MS 等技术对其进行分析 .
相似化合物的比较
类似化合物
维甲酸: 另一种用于治疗痤疮的维甲酸类药物,但具有更高的刺激潜力。
他扎罗汀: 比阿达帕林更有效,但由于其致畸作用,孕妇禁用.
独特之处
阿达帕林-d3 由于其氘代形式而独一无二,这提供了稳定性并允许详细的药代动力学研究。 与其他维甲酸类药物相比,阿达帕林-d3 具有更优越的安全性,不易发生光降解,使其适合联合治疗 .
属性
IUPAC Name |
6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCDAPDGXCYOEH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















